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4-Aminopent-3-en-2-one

Cat. No.: B1295262
M. Wt: 99.13 g/mol
InChI Key: OSLAYKKXCYSJSF-UHFFFAOYSA-N
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Description

Contextualizing 4-Aminopent-3-en-2-one within Enaminone Chemistry

This compound, a member of the β-enaminone class of compounds, possesses a molecular formula of C₅H₉NO and a molecular weight of 99.13 g/mol . Its structure is characterized by a conjugated system containing both an amino group and a ketone functional group. This arrangement gives rise to tautomerism, allowing the compound to exist in equilibrium between its keto-enamine and enol-imine forms, a key feature influencing its reactivity. The systematic IUPAC name for the more stable trans configuration is (E)-4-aminopent-3-en-2-one. The planar structure of the molecule facilitates conjugation between the amino and carbonyl groups.

Enaminones, in general, have garnered renewed interest in organic synthesis, serving as highly versatile building blocks. bohrium.com Their ability to tolerate water, due to the hydrogen bonding capacity of the amino and carbonyl groups, makes them suitable for aqueous-medium synthesis. bohrium.com While historically sometimes viewed merely as nitrogen analogs of enols, recent discoveries of new transformation modes have expanded the horizons of enaminone chemistry. bohrium.com

The Compound's Significance as a Chemical Building Block in Organic Synthesis

This compound is a valuable precursor in the synthesis of more complex organic molecules. Its reactive functional groups allow it to serve as a building block for a variety of structures, including heterocyclic compounds. mdpi.comsmolecule.com Enaminones are extensively utilized in the construction of polyfunctionally substituted heterocycles. mdpi.com For instance, they have been employed in the synthesis of various 5- or 6-membered heterocycles. rsc.org The cleavage of the alkenyl C-N bond in enaminones is a common transformation that opens up pathways to diverse molecular architectures. bohrium.com Research has demonstrated the utility of enaminones in constructing a range of heterocyclic systems, including pyridines, diazepines, and benzonitriles. scirp.org

Interdisciplinary Relevance in Coordination Chemistry, Catalysis, and Materials Science

The significance of this compound extends beyond organic synthesis into several interdisciplinary domains.

Coordination Chemistry: This compound acts as a bidentate ligand, coordinating with metal ions through its oxygen and nitrogen atoms to form stable six-membered chelate rings. This chelating behavior is analogous to that of acetylacetonate (B107027) (acac) complexes. It readily forms complexes with various metal ions, including copper(II) and nickel(II). researchgate.netpublish.csiro.au The resulting metal complexes have applications in various fields. For example, the bis(4-aminopent-3-en-2-onato)copper(II) complex has been noted for its potential use in catalytic oxidation reactions.

Catalysis: The catalytic potential of this compound and its derivatives is an active area of research. nih.gov The transition-metal complexes of enaminones are being explored as potential catalysts for reactions such as olefin polymerization. iucr.org For instance, the condensation of acetylacetone (B45752) with benzylamine (B48309) using a Ca₅(PO₄)₃OH catalyst produces 4-(benzylamino)pent-3-en-2-one, a related enaminone.

Materials Science: In materials science, this compound and its derivatives are utilized in the synthesis of polyfunctionalized polymers. The unique electronic and structural properties of enaminones make them interesting candidates for the development of novel materials. smolecule.com For example, some enaminoketone derivatives have been investigated for their potential use in liquid crystals. nih.gov

Overview of Advanced Research Themes and Methodologies

Advanced research on this compound involves a combination of experimental and computational methodologies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for characterizing the compound and confirming its (E)-isomer configuration. X-ray crystallography has been employed to determine the precise three-dimensional structure of its derivatives, revealing details about intramolecular hydrogen bonding and molecular conformation.

Computational methods, including Density Functional Theory (DFT), are used to model the compound's geometry, understand its electronic structure, and resolve experimental and theoretical data. Kinetic studies, often monitored by UV-Vis spectroscopy, are designed to investigate the acid-base behavior of the compound in aqueous solutions. Furthermore, advanced synthetic methods, including multicomponent reactions, are being developed for the efficient synthesis of this compound and its derivatives. smolecule.com

Data and Research Findings

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₅H₉NO sigmaaldrich.com
Molecular Weight99.13 g/mol sigmaaldrich.com
Melting Point38–43 °C
Boiling Point130–131 °C
IUPAC Name(E)-4-aminopent-3-en-2-one
CAS Registry Number1118-66-7 ((E)-isomer)

Synthesis and Reactions

A common and traditional method for synthesizing this compound involves the reaction of acetylacetone with ammonia (B1221849). publish.csiro.au An optimized procedure involves the slow addition of concentrated ammonia to acetylacetone at room temperature, which initially forms a white precipitate of the ammonium (B1175870) salt. researchgate.netpublish.csiro.au Allowing the mixture to stand results in a yellow solution from which the product can be extracted in high yield (85-90%). publish.csiro.au

The compound undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxo derivatives.

Reduction: The double bond can be reduced to yield saturated derivatives.

Substitution: The amino group can participate in substitution reactions.

Azo-coupling: Reacts with diazonium ions to form azo-coupling products, which exist predominantly in the azo form. researchgate.net

Metal Complexes

This compound forms stable complexes with a variety of transition metals. The structures of several of these complexes have been characterized.

Metal CenterComplex FormulaApplication/FindingReference
Copper(II)[Cu(C₅H₈NO)₂]Catalytic oxidation reactions
Nickel(II)[Ni(C₅H₈NO)₂]Starting material for ligand-exchange reactions researchgate.net
Palladium(II)[Pd(C₅H₈NO)₂]Volatility studies for potential use in deposition processes acs.org

Structurally Related Compounds

The study of structurally similar compounds provides valuable insights into the properties and reactivity of this compound.

Compound NameMolecular FormulaKey Structural Difference/FeatureSynthesis/Application NoteReference
4-Methylaminopent-3-en-2-oneC₆H₁₁NOMethyl group on the nitrogen atom.Prepared by reacting acetylacetone with methylamine.
4-(Benzylamino)pent-3-en-2-oneC₁₂H₁₅NOBenzyl group on the nitrogen atom.Synthesized via condensation of acetylacetone with benzylamine.
(E)-4-[(2-Hydroxyethyl)amino]-3-penten-2-oneC₇H₁₃NO₂Hydroxyethyl group on the nitrogen atom.Enhanced solubility in aqueous media.
(Z)-4-((4-nitrophenyl) amino) pent-3-en-2-oneC₁₁H₁₂N₂O₃4-nitrophenyl group on the nitrogen atom.Synthesized from acetylacetone and 4-nitroaniline; its Zn(II) complex shows antimicrobial potential. semanticscholar.org
4-[(4-Methylphenyl)amino]pent-3-en-2-oneC₁₂H₁₅NO4-methylphenyl group on the nitrogen atom.Derivative of 4-(phenylamino)pent-3-en-2-one (B1147158). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B1295262 4-Aminopent-3-en-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

4-aminopent-3-en-2-one

InChI

InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3

InChI Key

OSLAYKKXCYSJSF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)N

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Transformations of 4 Aminopent 3 En 2 One

Fundamental Synthetic Approaches for 4-Aminopent-3-en-2-one

The preparation of the parent compound, this compound, is well-established and primarily relies on the condensation of a β-dicarbonyl compound with an ammonia (B1221849) source. These methods are valued for their efficiency and the high purity of the resulting product.

Condensation Reactions of β-Dicarbonyl Compounds with Ammonia

The classical and most direct route to this compound involves the reaction of acetylacetone (B45752), a common β-dicarbonyl compound, with ammonia. This reaction is a prime example of a nucleophilic addition-elimination pathway, where the ammonia nitrogen attacks one of the carbonyl carbons of acetylacetone, followed by the elimination of a water molecule to form the stable enaminone structure.

Historically, this synthesis was carried out by reacting warm acetylacetone with dry, gaseous ammonia. The reaction proceeds with the initial formation of an ammonium (B1175870) salt, which upon standing or gentle heating, transforms into the crystalline this compound. This method has been reported to yield the product in the range of 85-90%. researchgate.net

Optimized Preparative Procedures Utilizing Aqueous Ammonia and Ammonium Carbamate (B1207046)

While the use of gaseous ammonia is effective, modern procedures have been optimized for convenience and safety, employing more manageable ammonia sources like aqueous ammonia and ammonium carbamate.

The reaction of acetylacetone with concentrated aqueous ammonia has been shown to provide a nearly quantitative yield of this compound. researchgate.net This procedure can be performed at room temperature over 24 hours or accelerated by heating on a steam bath for a short period. researchgate.net The use of aqueous ammonia simplifies the handling and measurement of the reagent compared to its gaseous counterpart.

Another highly efficient method utilizes ammonium carbamate as the ammonia source. nih.gov This one-pot synthesis is often carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) under reflux conditions. The reaction of acetylacetone with ammonium carbamate is noted for producing this compound in high purity and good yield, often around 80%. nih.gov

Table 1: Comparison of Synthetic Methods for this compound

MethodAmmonia SourceReaction ConditionsTypical Yield (%)Reference
Classical Combes MethodGaseous AmmoniaWarm acetylacetone85-90
Aqueous AmmoniaConcentrated Aqueous AmmoniaRoom temperature (24h) or steam bath (15 min)85-90 researchgate.net
Ammonium CarbamateAmmonium CarbamateReflux in ethanol/methanol~80 nih.gov

Derivatization Strategies for N-Substituted this compound Analogues

The versatility of this compound extends to its ability to be readily converted into a vast library of N-substituted derivatives. These analogues are of significant interest due to their diverse applications, particularly in the synthesis of heterocyclic compounds and as ligands in coordination chemistry.

Synthesis via Condensation with Primary Amines

The most straightforward approach to N-substituted this compound analogues is the direct condensation of acetylacetone with primary amines. core.ac.ukresearchgate.net This reaction is analogous to the synthesis of the parent compound, with the primary amine acting as the nucleophile instead of ammonia. The reaction is typically carried out by heating the reactants, often with azeotropic removal of the water formed during the condensation. core.ac.uk A variety of catalysts, including silica (B1680970) gel and ferric nitrate (B79036), can be employed to facilitate this transformation under milder conditions. researchgate.net

Functionalization with Aromatic and Heteroaromatic Moieties

A significant area of research focuses on the incorporation of aromatic and heteroaromatic groups at the nitrogen atom, yielding N-aryl and N-heteroaryl derivatives. These compounds are valuable precursors for a range of complex molecular architectures.

The condensation of acetylacetone with anilines, for instance, produces N-aryl derivatives of this compound. researchgate.net This reaction can be performed under various conditions, including the use of heterogeneous catalysts like zinc chloride supported on natural phosphate, which offers an environmentally friendly approach. researchgate.net Similarly, reactions with other aromatic and heteroaromatic amines lead to the corresponding N-substituted products. deepdyve.comcardiff.ac.uk These derivatives are key intermediates in the synthesis of fused heterocyclic systems such as pyrrolo[3,4-b]pyridines. researchgate.net

Preparation of N,N-Dialkylamine Derivatives

The synthesis of N,N-dialkylamine derivatives of this compound introduces two alkyl groups on the nitrogen atom. These compounds are typically prepared through the reaction of a β-dicarbonyl compound with a secondary amine. For example, the reaction of acetylacetone with N,N-dimethylamine would yield 4-(dimethylamino)pent-3-en-2-one. The synthesis of such compounds can also be approached through the hydrolysis of corresponding iminium salts. nih.gov

Table 2: Examples of N-Substituted this compound Analogues

Derivative NameSubstituent on NitrogenSynthetic PrecursorsReference
4-(Methylamino)pent-3-en-2-oneMethylAcetylacetone, Methylamine core.ac.uk
4-(Phenylamino)pent-3-en-2-one (B1147158)PhenylAcetylacetone, Aniline researchgate.net
4-(Benzylamino)pent-3-en-2-oneBenzylAcetylacetone, Benzylamine (B48309)
4-(2,2-dimethoxyethyl)amino)pent-3-en-2-one2,2-dimethoxyethylAcetylacetone, 2,2-dimethoxyethylamine nih.gov

Advanced Synthetic Routes Involving Coupling Reactions

Metal-Catalyzed Coupling Reactions

The functionalization of the this compound scaffold through metal-catalyzed cross-coupling reactions represents a significant strategy for creating more complex molecular architectures. These reactions leverage the reactivity of the enaminone system, often using its role as a ligand or a substrate to forge new carbon-carbon and carbon-heteroatom bonds. Transition metals like palladium, copper, rhodium, and silver are instrumental in these transformations. eie.grmdpi.com

Rhodium(I) complexes incorporating 4-(phenylamino)pent-3-en-2-one derivatives (X-PhonyH) have been synthesized and studied as catalyst precursors. iucr.org These complexes, with general formulas [Rh(X-Phony)(CO)₂] and [Rh(X-Phony)(CO)(PPh₃)], are of interest for their potential in homogeneous catalysis, such as in olefin hydroformylation and methanol carbonylation. iucr.org The electronic properties of the enaminone ligand, modulated by substituents on the phenyl ring, can influence the reactivity and efficiency of the rhodium center. iucr.org

Silver(I) oxide (Ag₂O) has been employed as a reagent and catalyst in an oxidative coupling reaction to synthesize quinone-functionalized enaminones. This method involves the one-pot reaction of an acylhydroquinone with this compound or its derivatives. The process is notable for its regioselectivity, exclusively yielding the 7-substituted isomer, and its tolerance for various functional groups, including thienyl, furyl, and phenyl substituents.

Table 1: Metal-Mediated Coupling Reactions for Enaminone Derivatives

Catalyst/Reagent Substrate 1 Substrate 2 Product Type Yield (%) Reference
Silver(I) Oxide (Ag₂O) Acylhydroquinone This compound Quinone-functionalized enaminone 53–60
Rhodium(I) Carbonyl 4-(Phenylamino)pent-3-en-2-one derivative - [Rh(X-Phony)(CO)₂] Complex - iucr.org
Copper Catalyst Terminal Acetylene Aryl Halide Substituted Alkyne - mdpi.com

Note: The copper-catalyzed Sonogashira reaction is a general method for C-C bond formation, and while not using this compound directly as a substrate in the provided source, it represents a key metal-catalyzed coupling strategy for related structures. mdpi.com

One-Pot Synthesis Approaches

One-pot syntheses are highly valued for their efficiency, reduced waste, and simplified procedures. Several one-pot methodologies have been developed for the synthesis and derivatization of this compound.

A straightforward one-pot approach for the parent compound involves the reaction of acetylacetone with ammonium carbamate under reflux conditions. This method is advantageous as it can produce high-purity this compound with minimal need for subsequent purification steps. Another efficient method involves reacting quinone diazides, generated in situ, with enaminones like this compound. This one-pot procedure avoids the isolation of the light-sensitive quinone diazide and directly yields novel azo-enaminone compounds. scielo.br

A notable example of a one-pot derivatization is the silver(I) oxide-mediated oxidative coupling of acylhydroquinones with enaminones. This reaction proceeds at room temperature by simply stirring the acylhydroquinone, methyl 3-aminocrotonate (as an enaminone source), and silver(I) oxide in dichloromethane. This approach streamlines the synthesis of quinone-functionalized products, which would otherwise require multiple steps.

Table 2: Comparison of One-Pot Synthesis Methods

Method Reagents Conditions Product Key Advantage Reference
Condensation Acetylacetone, Ammonium carbamate Reflux This compound High purity, simple procedure
Ag₂O-Mediated Coupling Acylhydroquinone, Enaminone, Ag₂O Room Temperature, 3-4h Quinone-functionalized enaminone High regioselectivity, mild conditions
Azo Coupling o-Aminophenol (for in situ diazide generation), Enaminone Nitrosation then neutralization and coupling Azo-enaminone Avoids isolation of sensitive intermediates scielo.br

Mechanistic Investigations of this compound Formation and Derivatization

Kinetics and Thermodynamics of Condensation Reactions

The formation of this compound via the condensation of acetylacetone and ammonia is a reversible equilibrium process. pdx.edu The principles of kinetic and thermodynamic control are crucial in understanding the reaction outcomes of enaminones and their precursors. In the formation of enolates from asymmetric ketones, the less substituted enolate is typically formed faster (kinetic product), while the more substituted, and generally more stable, enolate is the thermodynamic product. pdx.edu

This concept extends to the reactions of enaminones. For instance, in certain base-catalyzed derivatizations, the initially formed product may be the kinetic product. Over time, or with a change in conditions (e.g., prolonged reaction time or heating), this can convert to the more stable thermodynamic product. rsc.org The reaction of acetylacetone with aqueous ammonia can be driven to a near-quantitative yield of this compound. publish.csiro.au Allowing the reaction to proceed for 24 hours at room temperature or heating it on a steam bath for 15 minutes are both effective methods, suggesting that the equilibrium favors the product under these conditions. publish.csiro.au The stability of the final enaminone product is enhanced by the conjugated π-system and the formation of a strong intramolecular hydrogen bond between the amino and carbonyl groups. researchgate.net

In the context of metal complexes, the formation of a bis(4-aminopent-3-en-2-onato)copper(II) complex from the in-situ prepared ligand and copper(II) ions is rapid, precipitating in under a minute. researchgate.net This indicates a thermodynamically favorable process with fast kinetics. Conversely, some intermediate metal complexes, such as a mono-chelated species, can be thermodynamically unstable and will convert to more stable bis-chelated complexes via distinct kinetic pathways. researchgate.net

Stereochemical Control in Enaminone Synthesis

The carbon-carbon double bond in this compound gives rise to geometric isomerism, with possible (E) and (Z) configurations. The stereochemical outcome of the synthesis is a critical aspect, as the geometry of the enaminone influences its physical properties, reactivity, and coordination behavior.

For primary and secondary enaminones, the molecule predominantly adopts the (Z)-configuration in solution. This preference is attributed to the formation of a stable, six-membered intramolecular hydrogen-bonded ring between the N-H proton and the carbonyl oxygen. scielo.brrsc.org This hydrogen bond significantly stabilizes the planar (Z)-isomer over the (E)-isomer. The systematic IUPAC name for the common isomer reflects this, often being cited as (Z)-4-aminopent-3-en-2-one. thermofisher.com

However, the stereochemical preference can be influenced by substitution and reaction conditions. Tertiary enaminones, which lack an N-H proton for hydrogen bonding, tend to adopt the sterically less hindered (E)-form. scielo.br Furthermore, studies on the reaction of tertiary enaminones with primary amines have shown that the resulting secondary enaminones can exist as a mixture of (E) and (Z) forms. The formation of the (Z)-isomer in these cases is again driven by the stabilizing effect of intramolecular hydrogen bonding, which is absent in the tertiary enaminone starting material. rsc.org

Therefore, stereochemical control in enaminone synthesis is intrinsically linked to the substitution pattern on the nitrogen atom. Syntheses that result in primary or secondary enaminones will overwhelmingly favor the (Z)-isomer due to strong intramolecular hydrogen bonding. In contrast, for tertiary enaminones, steric factors dominate, favoring the (E)-isomer.

Table 3: Factors Influencing Stereochemical Outcome in Enaminone Synthesis

Enaminone Type Predominant Isomer Primary Driving Factor Rationale Reference
Primary (R-NH₂) (Z) Intramolecular H-Bonding Formation of a stable 6-membered chelate ring. scielo.brrsc.org
Secondary (R₂NH) (Z) Intramolecular H-Bonding Formation of a stable 6-membered chelate ring. rsc.org
Tertiary (R₃N) (E) Steric Hindrance Minimization of steric repulsion in the absence of H-bonding capability. scielo.br

Coordination Chemistry and Metal Complexation of 4 Aminopent 3 En 2 One Ligands

Ligand Design Principles for 4-Aminopent-3-en-2-one and its Derivatives

The design of ligands based on the this compound scaffold is guided by fundamental principles of coordination chemistry, focusing on chelation, electronic effects, and steric influences to tailor the properties of the resulting metal complexes.

The preference for N,O-chelation is a key feature of this ligand, distinguishing it from related ligands like acetylacetone (B45752) which coordinates through two oxygen atoms (O,O-coordination). The presence of both a hard donor (oxygen) and a borderline donor (nitrogen) allows for versatile coordination with a range of metal ions.

The coordination behavior of this compound can be systematically modified by introducing substituents at various positions on the ligand backbone. These modifications can exert both electronic and steric effects, influencing the stability, structure, and reactivity of the metal complexes.

Electronic Effects:

The electron-donating amino group enhances the electron density on the ligand, which can influence the redox properties of the metal center in the complex.

Substituents on the nitrogen atom or the carbon backbone can further modulate the ligand's electronic properties. For example, electron-withdrawing groups can decrease the basicity of the donor atoms, affecting the strength of the metal-ligand bonds. Conversely, electron-donating groups can increase the electron density, potentially leading to stronger coordination.

Steric Effects:

Bulky substituents on the nitrogen atom or adjacent to the donor atoms can introduce steric hindrance, influencing the coordination geometry around the metal center. For instance, increasing the size of the N-substituent can favor a tetrahedral geometry over a square planar one in some complexes.

Steric clashes between substituents can also affect the planarity of the ligand and the chelate ring, which in turn can alter the electronic properties and stability of the complex.

A comparative look at the effects of different substituents is presented below:

Substituent/DerivativeEffect on Coordination Behavior
4-Methylaminopent-3-en-2-one Methyl substitution on the nitrogen atom increases steric bulk and enhances lipophilicity, which can alter the solubility and crystal packing of the complexes.
N-Aryl derivatives Aromatic substituents can influence the electronic properties through resonance and inductive effects, and their steric bulk can significantly impact the coordination geometry.

These substituent effects are crucial tools for the rational design of ligands with specific coordination properties, enabling the synthesis of metal complexes with desired structures and functions.

In the presence of a metal ion and a suitable base, or through in situ reaction, this compound can be deprotonated at the amino group. This deprotonation results in the formation of the monoanionic ligand, 4-aminopent-3-en-2-onato. This anionic form is a powerful chelating agent, forming neutral complexes with divalent metal ions like Cu(II) and Ni(II) in a 2:1 ligand-to-metal ratio.

The formation of the anionic ligand is a critical step in the synthesis of many of its metal complexes. The negative charge on the ligand enhances its donor capability, leading to the formation of strong and stable coordinate bonds with the metal center. The resulting neutral complexes, such as bis(4-aminopent-3-en-2-onato)copper(II), are often insoluble in water and can be readily isolated. rsc.org

Synthesis and Structural Characterization of Transition Metal Complexes

The ability of this compound and its derivatives to form stable complexes with transition metals has led to the synthesis and characterization of a wide range of coordination compounds. The study of these complexes provides valuable insights into their electronic structures, geometries, and potential applications.

Copper(II) and nickel(II) complexes of this compound are among the most extensively studied. These complexes are typically synthesized by reacting a salt of the metal, such as copper(II) acetate (B1210297) or nickel(II) chloride, with the ligand in a suitable solvent. researchgate.net In many cases, the synthesis can be simplified by generating the ligand in situ from the reaction of acetylacetone and ammonia (B1221849) in the presence of the metal ion. rsc.orgresearchgate.net

Bis(4-aminopent-3-en-2-onato)copper(II) ([Cu(apo)₂]):

Synthesis: This complex can be prepared by the direct reaction of copper(II) salts with this compound. researchgate.net An alternative, convenient synthesis involves the reaction of acetylacetone with aqueous ammonia in the presence of a copper(II) salt. researchgate.net

Structure: X-ray crystallographic studies have confirmed that the copper(II) ion is coordinated to two deprotonated ligands in a square planar geometry. acs.orgresearchgate.net The two N,O-chelate rings are coplanar with the central copper atom.

Bis(4-aminopent-3-en-2-onato)nickel(II) ([Ni(apo)₂]):

Synthesis: Similar to the copper(II) complex, the nickel(II) analogue can be prepared by reacting a nickel(II) salt with the pre-formed ligand or by an in situ method. rsc.orgresearchgate.net

Structure: The nickel(II) complex also adopts a square planar coordination geometry, with the nickel(II) ion bonded to the nitrogen and oxygen atoms of the two anionic ligands. acs.org The molecule is typically found to be centrosymmetric in the solid state.

A summary of the structural features of these complexes is provided in the table below:

ComplexMetal IonCoordination GeometryKey Structural Features
[Cu(apo)₂] Cu(II)Square PlanarTwo N,O-chelate rings, centrosymmetric structure acs.orgresearchgate.net
[Ni(apo)₂] Ni(II)Square PlanarTwo N,O-chelate rings, often with metal-metal interactions in the solid state rsc.orgacs.org

Zinc(II) complexes of this compound and its derivatives have also been synthesized and characterized, revealing different coordination geometries compared to their copper(II) and nickel(II) counterparts. The d¹⁰ electronic configuration of Zn(II) does not impose a ligand field stabilization energy, allowing for more flexible coordination environments, which are often dictated by ligand sterics and crystal packing forces.

Synthesis and Structure of Zinc(II) Complexes:

The synthesis of zinc(II) complexes typically involves the reaction of a zinc(II) salt, such as zinc(II) nitrate (B79036) or zinc(II) acetate, with the Schiff base ligand in a suitable solvent like methanol (B129727) or ethanol (B145695). semanticscholar.orgnih.gov

For a derivative, (Z)-4-((4-nitrophenyl)amino)pent-3-en-2-one, the resulting zinc(II) complex, [ZnL₂], was found to have a tetrahedral coordination geometry. semanticscholar.orgresearchgate.net In this complex, the zinc(II) ion is coordinated to two bidentate ligands through their carbonyl oxygen and amino nitrogen atoms. semanticscholar.orgresearchgate.net

The coordination geometry can be influenced by the nature of the substituents on the ligand. For instance, bulkier substituents may favor a tetrahedral arrangement to minimize steric repulsion.

A comparison of the coordination geometries of different metal complexes with this compound and its derivatives is shown below:

Metal IonTypical Coordination GeometryExample Complex
Cu(II) Square Planar[Cu(apo)₂] acs.orgresearchgate.net
Ni(II) Square Planar[Ni(apo)₂] rsc.orgacs.org
Zn(II) Tetrahedral[Zn((4-nitrophenyl)amino)pent-3-en-2-onato)₂] semanticscholar.orgresearchgate.net

The study of these zinc(II) complexes highlights the versatility of this compound as a ligand and the diverse structural chemistry it can exhibit with different metal ions.

Rhodium(I) Complexes and Their Ligand Substitution Reactions

The coordination chemistry of this compound and its derivatives with rhodium(I) has been a subject of interest, particularly in the context of catalysis and fundamental reactivity studies. These β-enaminoketonato ligands, which feature N,O-donor atoms, form stable square-planar complexes with rhodium(I).

A notable example is the dicarbonyl[4-(2,6-dimethylphenylamino)pent-3-en-2-onato-κN,O]rhodium(I) complex, [Rh(C13H16NO)(CO)2]. researchgate.net In this compound, the rhodium(I) center adopts a square-planar geometry, coordinated by the nitrogen and oxygen atoms of the bidentate ligand and two carbonyl ligands. researchgate.net The Rh(I) atom is only slightly displaced (0.0085 (2) Å) from the plane formed by these coordinating atoms. The bite angle of the N-Rh-O is 90.53 (6)°. researchgate.net

Rhodium complexes containing bidentate β-enaminoketonato ligands have been investigated as catalyst precursors. researchgate.net Furthermore, complexes of the type [Rh(L,L′)(CO)(PPh3)], where L,L' represents a bidentate N,O-donor ligand like this compound derivatives, have been studied for their redox behavior and in mechanistic investigations of reactions such as the oxidative addition of methyl iodide. researchgate.netresearchgate.net

Ligand substitution reactions are a key aspect of the chemistry of these rhodium(I) complexes. cognitoedu.org The replacement of one ligand by another can lead to changes in the electronic and steric properties of the complex, which in turn can influence its catalytic activity. For instance, one of the carbonyl ligands in dicarbonyl complexes can be substituted by other ligands, such as phosphines. researchgate.net The stability and reactivity of rhodium complexes are influenced by the nature of the ligands, with all common oxidation states of rhodium (+1, +2, +3) showing broad functional-group tolerance and aqueous stability. rsc.org

Palladium(II) β-Ketoiminate Complexes

Palladium(II) complexes incorporating β-ketoiminate ligands, such as those derived from this compound, have been synthesized and characterized, often with an interest in their potential applications as precursors for chemical vapor deposition (CVD) of palladium-containing thin films. core.ac.uk These complexes typically feature a square-planar coordination geometry around the Pd(II) center, with the β-ketoiminate ligand acting as a bidentate, monoanionic ligand coordinating through its nitrogen and oxygen atoms. core.ac.ukresearchgate.net

The synthesis of these complexes often involves the reaction of a palladium(II) salt, like PdCl2, with the appropriate β-ketoimine ligand in the presence of a base. core.ac.ukresearchgate.net For example, Pd[CH3C(NH)CHC(O)CH3]2 and Pd[CH3C(NCH3)CHC(O)CH3]2 have been synthesized from the reaction of PdCl2 with this compound and 4-(methylamino)pent-3-en-2-one, respectively. researchgate.net In these complexes, the palladium atom is in a square planar PdO2N2 coordination environment. researchgate.net

The introduction of fluorine-containing substituents, such as trifluoromethyl (CF3) groups, into the β-ketoiminate ligand framework has been explored as a strategy to enhance the volatility and thermal stability of the resulting palladium complexes, which is a desirable property for CVD precursors. core.ac.ukresearchgate.net

The general structure of these palladium(II) β-ketoiminate complexes involves two bidentate ligands coordinating to the central palladium atom, resulting in a neutral complex. The two oxygen and two nitrogen donor atoms typically lie in the same plane as the Pd(II) ion, with the two oxygen atoms often situated in a trans configuration to each other. google.com These compounds are noted for their good thermal and chemical stability. google.com

Complexes with Cobalt(II), Cadmium(II), and Molybdenum(0)

The versatility of this compound and its derivatives as ligands extends to complexation with a variety of other transition metals, including cobalt(II), cadmium(II), and molybdenum(0). In these complexes, the enaminone ligand typically acts as a neutral bidentate ligand, coordinating through the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. researchgate.net

Spectroscopic and conductance data for complexes of Co(II), Cd(II), and Mo(0) with 3-chloro-4-((4-methoxyphenyl)amino)pent-3-en-2-one suggest that the metal ions are in an octahedral geometry. researchgate.net This indicates that other ligands, such as solvent molecules or counter-ions, are also coordinated to the metal center to satisfy the six-coordinate geometry.

The synthesis of these complexes is generally achieved by reacting a salt of the desired metal with the enaminone ligand in a suitable solvent. researchgate.net For instance, the reaction of cobalt(II) chloride, cadmium(II) acetate, or molybdenum hexacarbonyl with the ligand yields the corresponding metal complex.

Detailed structural information from single-crystal X-ray diffraction is often sought to definitively establish the coordination geometry and bonding within these complexes. For example, in related systems, cobalt(II) has been shown to form complexes with both trigonal bipyramidal and tetrahedral geometries depending on the specific ligands involved. nih.govresearchgate.net

Main Group Metal Complexation and Reactivity

Group 13 Metal β-Ketoiminates

β-Ketoiminate ligands derived from this compound have been utilized in the synthesis of complexes with Group 13 metals, including aluminum, gallium, and indium. These complexes have been investigated for their potential as single-source precursors for the deposition of metal oxide thin films via chemical vapor deposition (CVD) techniques. ucl.ac.uk

The synthesis of these Group 13 β-ketoiminate complexes can be achieved through various routes, such as salt metathesis reactions. ucl.ac.uk For example, five-coordinate gallium chloride complexes have been formed using tetradentate N,N'-ethylenebis(this compound) ligands. ucl.ac.uk The thermal stability of these complexes is a key property that is investigated, often using techniques like thermogravimetric analysis (TGA), to assess their suitability for CVD applications. ucl.ac.uk

Zirconium-Based Coordination Compounds

Zirconium complexes containing β-ketoiminate ligands derived from this compound have been synthesized and characterized, with a focus on developing new precursors for the metal-organic chemical vapor deposition (MOCVD) of nitrogen-containing zirconium-based thin films. ethz.ch

For instance, the reaction of Zr(NEt2)4 with the Schiff base (3Z)-4-(methylamino)pent-3-en-2-one (HMeNacac) can yield the six-coordinate compound Zr(MeNacac)2(NEt2)2. ethz.ch By adjusting the reaction stoichiometry and the steric bulk of the reactants, it is also possible to obtain five-coordinate zirconium compounds. ethz.ch Homoleptic tetrakis(β-ketoiminato)zirconium compounds have also been prepared. ethz.ch

The characterization of these zirconium complexes is typically performed using a combination of NMR spectroscopy, mass spectrometry, and elemental analysis. When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive structural information. ethz.ch The thermal properties and volatility of these compounds are crucial for their application as MOCVD precursors and are often evaluated using thermal analysis techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC). ethz.ch

Adduct Formation with Lanthanide Ions

The interaction of β-ketoiminate ligands with lanthanide ions has been an area of active research, driven by the potential applications of the resulting complexes in areas such as catalysis and materials science. researchgate.net While direct adduct formation with this compound is a plausible coordination mode, much of the reported work involves the use of deprotonated β-ketoiminate anions as the primary ligand.

The synthesis of lanthanide β-ketoiminate complexes often involves the reaction of a lanthanide salt, such as a lanthanide(III) chloride, with the lithium or sodium salt of the β-ketoimine ligand. researchgate.net The stability and structure of the resulting lanthanide complexes are highly dependent on the specific lanthanide ion and the steric and electronic properties of the β-ketoiminate ligand. thieme-connect.de

For example, the reaction of anhydrous YbCl3 with the lithium salt of a bulky β-diketiminate ligand can afford monomeric complexes of the type [(β-diketiminate)YbCl2(THF)2]. researchgate.net These complexes can then serve as starting materials for the synthesis of other mixed-ligand lanthanide complexes through metathesis reactions. researchgate.net

Stability and Thermochemistry of Metal Complexes

The stability and thermochemical properties of metal complexes containing this compound and its derivatives are crucial for understanding their coordination chemistry and predicting their behavior in various applications. These properties are governed by a combination of factors including the nature of the metal ion, the electronic and steric effects of the ligand, and the reaction conditions.

Detailed research findings

The stability of metal complexes with this compound (often abbreviated as APO) and related β-ketoimine ligands is significantly influenced by the chelate effect. As a bidentate N,O-donor ligand, it forms a stable six-membered chelate ring upon coordination with a metal ion. For polydentate ligands derived from this compound, such as N,N′-ethylenebis(this compound) (H₂ACACEN), the formation of multiple chelate rings leads to a substantial increase in thermodynamic stability compared to complexes with corresponding monodentate ligands. This enhanced stability, known as the chelate effect, is primarily an entropy-driven process, although enthalpy contributions can also be significant. nih.govresearchgate.netsolubilityofthings.com

Quantum chemical studies and Density Functional Theory (DFT) calculations have been employed to probe the stability of these complexes. For a Zn(II) complex with a derivative, (Z)-4-((4-nitrophenyl)amino)pent-3-en-2-one, DFT predictions revealed that the complex formation is thermodynamically feasible and exothermic. zysman-colman.com Similar computational studies on Ni(II) and Cu(II) complexes of 3-amino-1-phenyl-2-buten-1-onato (a related β-ketoamine ligand) have shown that factors like hydrogen bonding and resonance effects are key in controlling the stability of the compounds. mdpi.com The molecular stability of bis(4-amino-3-penten-2-onato)nickel(II) has also been investigated using DFT, highlighting the robustness of the chelate structure. researchgate.netresearchgate.net

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are widely used to evaluate the thermal stability of these metal complexes. For instance, TGA of bis(4N-(ethylamino)pent-3-en-2-onato)Copper(II), a derivative of the title compound's complex, showed complete evaporation under vacuum without significant decomposition, indicating good thermal stability suitable for applications like chemical vapor deposition. solubilityofthings.com Studies on other substituted enaminone complexes, such as those of 3-chloro-4-((4-methoxyphenyl)amino)pent-3-en-2-one with Co(II) and Cd(II), have reported specific decomposition temperatures, providing quantitative data on their thermal limits. asianpubs.org Complexes of Ni(II) and Cu(II) with a Schiff base derived from pyrrole-2-carboxaldehyde also exhibited enhanced thermal stability compared to the free ligand, with decomposition temperatures of 217°C and 205°C, respectively. rsc.org

The standard molar enthalpies of formation (ΔfH°m) are fundamental thermochemical quantities. For the important tetradentate ligand N,N′-ethylenebis(this compound) (H₂ACACEN), the standard molar enthalpy of formation has been determined through combustion calorimetry. These values are essential for deriving the strengths of the metal-ligand coordination bonds. nih.gov

Data Tables

The following tables summarize key thermochemical data for metal complexes and related ligands based on available research.

Table 1: Standard Molar Thermochemical Data for N,N′-ethylenebis(this compound) (H₂ACACEN) at 298.15 K

This table presents the standard molar enthalpies of combustion, sublimation, and formation for the crystalline (cr) and gaseous (g) states of H₂ACACEN, a key tetradentate ligand derived from this compound.

Thermodynamic ParameterValue (kJ·mol⁻¹)Source
Standard molar enthalpy of combustion, ΔcH°m(cr)-6863.3 ± 2.9 nih.gov
Standard molar enthalpy of sublimation, ΔsubH°m144.1 ± 1.3 nih.gov
Standard molar enthalpy of formation, ΔfH°m(cr)-503.8 ± 3.2 nih.gov
Standard molar enthalpy of formation, ΔfH°m(g)-359.7 ± 3.4 nih.gov

Data obtained by static bomb-combustion calorimetry and Knudsen effusion techniques.

Table 2: Thermal Decomposition Data for Metal Complexes of this compound Derivatives

This table provides decomposition temperatures for various metal complexes with ligands derived from this compound, as determined by thermal analysis.

ComplexLigandDecomposition Temp. (°C)Source
[Co(PA)₂(OAc)₂]3-chloro-4-((4-methoxyphenyl)amino)pent-3-en-2-one145 asianpubs.org
[Cd(PA)Cl₂]3-chloro-4-((4-methoxyphenyl)amino)pent-3-en-2-one195 asianpubs.org
Ni(II) ComplexSchiff base of pyrrole-2-carboxaldehyde217 rsc.org
Cu(II) ComplexSchiff base of pyrrole-2-carboxaldehyde205 rsc.org

These values indicate the onset of thermal decomposition and highlight the enhanced stability of the complexes.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For 4-Aminopent-3-en-2-one, a combination of one-dimensional and two-dimensional NMR techniques, alongside isotopic labeling, has been pivotal in confirming its enamine tautomeric form and assigning its proton and carbon signals.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

The ¹H and ¹³C NMR spectra of this compound provide a fundamental fingerprint of its molecular structure. While a comprehensive, publicly available spectral assignment for the parent compound is not readily found in the reviewed literature, data from closely related derivatives, such as (Z)-4-(butylamino)pent-3-en-2-one, offer valuable insights into the expected chemical shifts.

In a related compound, (Z)-4-(butylamino)pent-3-en-2-one, the following ¹H NMR signals were observed in CDCl₃: a broad singlet at approximately 10.80 ppm attributed to the N-H proton, a singlet at 4.87 ppm for the vinyl proton (C3-H), and signals for the butyl group and the two methyl groups. The ¹³C NMR spectrum of this derivative showed signals for the carbonyl carbon (C2) at around 194.3 ppm, the enamine carbon (C4) at 162.9 ppm, the vinyl carbon (C3) at 94.7 ppm, and the remaining signals corresponding to the butyl and methyl carbons.

Based on these data and general principles of NMR spectroscopy, the expected chemical shifts for this compound can be predicted. The presence of a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen significantly deshields the N-H proton, resulting in a downfield chemical shift. The vinyl proton at C3 is expected to appear in the mid-field region, while the two methyl groups will be in the upfield region. In the ¹³C NMR spectrum, the carbonyl carbon (C2) and the enamine carbon (C4) are expected at the downfield end of the spectrum, followed by the vinyl carbon (C3) and the methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
C1-H₃ ~1.9-2.1 ~20-30
C2 (=O) - ~190-200
C3-H ~4.8-5.2 ~95-105
C4 (-N) - ~160-165
C5-H₃ ~1.8-2.0 ~18-28

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously establishing the connectivity between atoms.

COSY: A COSY spectrum would reveal the coupling between protons on adjacent carbons. For this compound, a cross-peak would be expected between the vinyl proton (C3-H) and the protons of the C5 methyl group, confirming their proximity.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons, for instance, linking the ¹H signal of the vinyl proton to the ¹³C signal of C3.

HMBC: The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected from the C1 and C5 methyl protons to the C2, C3, and C4 carbons, and from the vinyl proton (C3-H) to the C1, C2, C4, and C5 carbons.

Isotopic Labeling Studies (e.g., Deuteration) for Spectral Interpretation

Isotopic labeling, particularly deuteration, is a powerful tool for simplifying NMR spectra and confirming signal assignments. In the context of this compound, deuteration of the exchangeable N-H protons would lead to the disappearance of their signal in the ¹H NMR spectrum. This experiment would definitively confirm the assignment of the downfield N-H proton signal. Furthermore, the absence of this proton would simplify the interpretation of any potential coupling interactions it might have with other protons in the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Assignment of Characteristic Frequencies

The IR and Raman spectra of this compound have been extensively studied, with detailed assignments of the observed vibrational bands. nih.gov A key feature is the presence of a strong, intramolecular hydrogen bond between the amino group and the carbonyl oxygen, which significantly influences the vibrational frequencies of the N-H and C=O stretching modes.

In the solid-state IR spectrum, the N-H stretching vibrations appear as two broad bands around 3283 and 3180 cm⁻¹. nih.gov The C=O stretching vibration is observed at approximately 1611 cm⁻¹, which is lower than that of a typical unconjugated ketone, indicating a decrease in the double bond character due to resonance and hydrogen bonding. nih.gov Other characteristic bands include the C=C stretching vibration around 1575 cm⁻¹ and various C-H bending and stretching modes. nih.gov The Raman spectrum complements the IR data, with a strong band at 1610 cm⁻¹ corresponding to the C=O stretch. nih.gov

Table 2: Selected Vibrational Frequencies for this compound (Solid State)

Vibrational Mode IR Frequency (cm⁻¹) nih.gov Raman Frequency (cm⁻¹) nih.gov
ν(NH₂) asymmetric 3283 -
ν(NH₂) symmetric 3180 -
ν(C=O) 1611 1610
ν(C=C) 1575 1573
δ(NH₂) 1521 1521

Correlation with Computational Data for Vibrational Modes

Density Functional Theory (DFT) calculations have been employed to support the experimental vibrational assignments for this compound. nih.gov By calculating the theoretical vibrational frequencies and comparing them with the experimental IR and Raman spectra, a more confident and detailed assignment of the vibrational modes can be achieved. These computational models confirm the planar structure of the molecule, stabilized by the intramolecular hydrogen bond. The calculated frequencies, when appropriately scaled, show good agreement with the experimental data, validating the proposed assignments of the complex vibrational modes of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound and related β-enaminones reveals characteristic electronic transitions arising from its conjugated π-system. The structure contains a carbonyl group (C=O), a carbon-carbon double bond (C=C), and a nitrogen atom with a lone pair, all forming a resonant system (N-C=C-C=O). This extended chromophore is responsible for absorption in the UV-Vis region. shu.ac.uk

The electronic spectrum is typically dominated by two main types of transitions:

π → π* Transitions : These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org For conjugated systems like this compound, these transitions occur at longer wavelengths (lower energy) compared to non-conjugated systems and are typically observed as strong absorption bands. The primary π → π* transition for this compound is reported in the NIST Chemistry WebBook. nist.gov

n → π* Transitions : These lower-intensity absorptions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. shu.ac.ukuzh.ch These transitions are characteristically weaker than π → π* transitions and occur at longer wavelengths. libretexts.org In molecules like this compound, the lone pair electrons on the carbonyl oxygen can be promoted to the π* antibonding orbital of the conjugated system. youtube.com

The specific wavelengths and molar absorptivity values for these transitions are influenced by the solvent polarity and substitution on the enaminone backbone.

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. The electron ionization (EI) mass spectrum of the compound is available in public databases such as the NIST WebBook. nist.gov The spectrum displays a prominent molecular ion peak (M⁺) corresponding to the compound's nominal molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the molecular formula. The precise mass allows for the unambiguous determination of the elemental composition, distinguishing it from other isomers.

Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₅H₉NO nih.gov
Molecular Weight (Nominal)99 g/mol nist.gov
Exact Mass (HRMS)99.068413911 Da nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state. While the specific crystal structure of the parent this compound is noted in chemical databases nist.gov, detailed structural analyses are often performed on its substituted analogues to explore the effects of different functional groups on the molecular conformation and crystal packing.

For instance, the crystal structure of (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate, a substituted analogue, has been determined. nih.gov In this structure, the aminopentenone fragment (C=C—N—C=O) is nearly planar, a consequence of the delocalized π-electron system. The naphthalene (B1677914) ring system is significantly twisted with respect to this plane, with a dihedral angle of approximately 76.91°. nih.gov This planarity of the core enaminone moiety is a characteristic feature, stabilized by electron delocalization.

The enaminone moiety of this compound acts as an effective bidentate, monoanionic ligand, coordinating to metal ions through the nitrogen and oxygen atoms to form a stable six-membered chelate ring. The crystallographic analysis of its metal complexes reveals details about coordination geometries and bonding.

A notable example is the nickel(II) complex of a related ligand, 3-amino-1-phenyl-2-buten-1-one (APBO). The X-ray crystal structure of [Ni(APBO)₂] shows that the two bidentate ligands coordinate to the nickel center in a trans configuration. researchgate.net The geometry around the nickel atom is square planar, a common coordination environment for Ni(II) with such ligands. researchgate.net Similarly, copper(II) complexes with related Schiff base ligands derived from amino acids have been shown to adopt distorted octahedral geometries. semanticscholar.org

Hydrogen bonding plays a crucial role in dictating the molecular conformation and supramolecular assembly in the crystal structures of this compound and its derivatives.

Intramolecular Hydrogen Bonding : A strong intramolecular N—H···O hydrogen bond is a defining characteristic of this class of compounds. This bond forms between the amine hydrogen (donor) and the carbonyl oxygen (acceptor), creating a stable six-membered pseudo-ring. This interaction reinforces the planarity of the N-C=C-C=O fragment and contributes significantly to the stability of the observed Z-isomer in the solid state. nih.gov

Intermolecular Hydrogen Bonding : In addition to intramolecular interactions, intermolecular hydrogen bonds can govern the crystal packing. For example, in the hydrated crystal structure of (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one, water molecules act as bridges, connecting two enaminone molecules via O—H···O hydrogen bonds. nih.gov In unsubstituted or different analogues, intermolecular N—H···O bonds can link molecules into chains, sheets, or other three-dimensional networks.

Hydrogen Bonding in (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one Hemihydrate nih.gov
Bond TypeDonor-H···AcceptorDescription
IntramolecularN—H···OForms a stable six-membered pseudo-ring, enhancing molecular planarity.
IntermolecularO—H···O (via water)Links two symmetry-related enaminone molecules, contributing to the crystal lattice.

In the solid state, the assembly of molecules is often influenced by weaker non-covalent interactions, including π-π stacking. mdpi.com These interactions occur between aromatic or other π-conjugated systems and are important in the crystal engineering of organic materials. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) has been a primary tool for elucidating the electronic and molecular structure of 4-Aminopent-3-en-2-one. These calculations have proven instrumental in understanding its geometry, vibrational modes, and the nature of its intramolecular interactions.

DFT calculations have been employed to determine the most stable geometric structure of this compound. These studies consistently show that the compound exists predominantly in the enamine form rather than the imine form. nih.gov The molecule adopts a planar conformation, which is stabilized by a strong intramolecular hydrogen bond.

Theoretical calculations at the B3LYP/6-311++G** level of theory provide detailed information about the bond lengths and angles of the most stable conformer. For instance, the calculated N⋯O distance is a key parameter in assessing the strength of the intramolecular hydrogen bond. researchgate.netruc.dk

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)
N-H--
C=O--
C-C (chelate ring)--
C=C (chelate ring)--
N⋯O distance2.669-
N-H⋯O angle--

Data obtained from DFT calculations at the B3LYP/6-311++G* level.* ruc.dk

Vibrational frequency calculations using DFT methods have been crucial for assigning the experimental infrared (IR) and Raman spectra of this compound. nih.govresearchgate.net By comparing the calculated frequencies with the experimental data, a detailed understanding of the vibrational modes of the molecule can be achieved. The calculated vibrational wavenumbers, after appropriate scaling, show good agreement with the experimental results. researchgate.net

A notable feature in the vibrational spectrum is the N-H stretching frequency, which is observed at a lower wavenumber than expected for a free N-H group. This shift is a direct consequence of the strong intramolecular hydrogen bond. nih.gov DFT calculations have successfully reproduced this shift, further confirming the presence and strength of this interaction. nih.govresearchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound

Vibrational ModeExperimental Frequency (IR)Calculated Frequency (DFT)
ν(N-H)3180-
ν(C=O)--
ν(C=C)--
δ(N-H)--

Calculated frequencies are typically scaled to better match experimental values. nih.gov

The presence of a strong intramolecular hydrogen bond between the amino group (N-H) and the carbonyl group (C=O) is a defining feature of this compound. DFT calculations have been used to quantify the strength of this interaction. The calculated N⋯O distance of approximately 2.64-2.67 Å is indicative of a relatively strong hydrogen bond. nih.govresearchgate.net

The energy of the intramolecular hydrogen bond has been estimated using various computational approaches. For this compound, the calculated hydrogen bond energy is approximately 7.67 kcal/mol, which suggests a medium-strength intramolecular hydrogen bond. researchgate.net This interaction is a key factor in stabilizing the planar conformation of the molecule.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity of a molecule. For this compound, DFT calculations have been used to determine the energies and spatial distributions of these orbitals.

The HOMO is typically localized on the electron-rich regions of the molecule, such as the amino group and the π-system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally located on the electron-deficient parts, like the carbonyl group, suggesting these are the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and delocalization of electron density within a molecule. wikipedia.org For this compound, NBO analysis reveals significant electronic delocalization within the six-membered chelate ring formed by the intramolecular hydrogen bond.

Reactivity and Selectivity Prediction through Computational Descriptors

Computational chemistry offers a range of descriptors that can be used to predict the reactivity and selectivity of chemical reactions. For this compound, these descriptors can help in understanding its behavior in various chemical transformations.

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies. These parameters provide a general overview of the molecule's reactivity. Local reactivity descriptors, such as Fukui functions and dual descriptors, can be used to predict the most reactive sites within the molecule for both electrophilic and nucleophilic attacks. This information is invaluable for predicting the regioselectivity of reactions involving this compound.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a powerful computational tool rooted in density functional theory (DFT) used to predict the most probable sites for electrophilic and nucleophilic attacks on a molecule. wikipedia.org This function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the molecule is altered. wikipedia.orgnih.gov

For this compound, this analysis helps to identify the atoms most susceptible to reaction. The condensed Fukui function distills this information to an atomic level, assigning values to each atom that indicate its reactivity. wikipedia.org

There are two primary forms of the condensed Fukui function:

f+ : Predicts the site for a nucleophilic attack (where an electron is added). A higher f+ value indicates a more favorable site for accepting an electron. scm.comscielo.org.mx

f- : Predicts the site for an electrophilic attack (where an electron is removed). A higher f- value points to the most likely site to donate an electron. scm.comscielo.org.mx

These values are typically calculated using population analysis methods, such as Hirshfeld or Mulliken, on the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states of the molecule. scm.comresearchgate.net The dual descriptor (f+ - f-) can also be used to visualize these regions simultaneously, where a positive value indicates an electrophilic site and a negative value indicates a nucleophilic site. researchgate.net For this compound, the oxygen and nitrogen atoms, along with the carbon atoms in the backbone, are key areas of interest for determining reactive hotspots.

Table 1: Conceptual Representation of Condensed Fukui Function Analysis.
Atom in this compoundf+ (Nucleophilic Attack)f- (Electrophilic Attack)Predicted Reactivity
Oxygen (O)LowHighProne to electrophilic attack
Nitrogen (N)LowHighProne to electrophilic attack
Carbonyl Carbon (C=O)HighLowProne to nucleophilic attack
Alpha-Carbon (Cα)HighLowProne to nucleophilic attack

Global Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron. Calculated as I = E(N-1) - E(N). scielo.org.mx

Electron Affinity (A): The energy released when an electron is added. Calculated as A = E(N) - E(N+1). scielo.org.mx

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap. Calculated as η = I - A. scielo.org.mx

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. Calculated as ω = (I+A)² / 8(I-A). scielo.org.mx

These descriptors collectively help in understanding the kinetic stability and reactivity of this compound, providing a quantitative measure of its electronic properties.

Table 2: Key Global Reactivity Descriptors.
DescriptorSymbolFormulaSignificance
Ionization PotentialIE(N-1) - E(N)Ease of electron removal
Electron AffinityAE(N) - E(N+1)Ability to accept an electron
Chemical HardnessηI - AResistance to charge transfer
Electrophilicity Indexω(I+A)² / 8(I-A)Energy stabilization upon accepting electrons

Investigation of Non-Covalent Interactions via Computational Methods

Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecules. escholarship.orgmdpi.com These interactions, though weaker than covalent bonds, play a significant role in supramolecular chemistry and biological systems. escholarship.org For this compound, computational methods are employed to study interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.govmdpi.com

Techniques like Non-Covalent Interaction (NCI) analysis, which is based on the electron density and its derivatives, are used to visualize and characterize these weak interactions. nih.govmdpi.com This method can identify regions of steric repulsion, hydrogen bonding, and weak van der Waals interactions. In this compound and its derivatives, a strong intramolecular hydrogen bond between the amino group (N-H) and the carbonyl group (C=O) is a key feature that influences its conformational stability and reactivity.

Table 3: Types of Non-Covalent Interactions in this compound.
Interaction TypeDescriptionComputational Method for Study
Intramolecular Hydrogen BondInteraction between the N-H proton and the carbonyl oxygen.NCI analysis, Quantum Theory of Atoms in Molecules (QTAIM)
Van der Waals ForcesWeak intermolecular forces between molecules.NCI analysis, Reduced Density Gradient (RDG) plots
π-π StackingPotential interaction between the π-systems of adjacent molecules.DFT calculations, Hirshfeld Surface Analysis

Tautomeric Equilibria Studies using Quantum Chemical Methods

This compound can exist in different tautomeric forms, primarily the keto-enamine and enol-imine forms. The position of this equilibrium is critical as different tautomers can exhibit distinct chemical and physical properties. Quantum chemical methods, particularly DFT, are used to study these tautomeric equilibria by calculating the relative energies and Gibbs free energies of the different forms. mdpi.comresearchgate.net

Studies on related systems have shown that the equilibrium can be influenced by factors such as the solvent and substituents on the molecule. researchgate.net For instance, in solution, the relative stability of the tautomers can differ significantly from the gas phase. Computational models that include solvent effects are therefore essential for accurately predicting the predominant tautomeric form under specific conditions.

Computational Predictions of Optical Properties (e.g., Hyperpolarizability)

Computational chemistry provides a means to predict the nonlinear optical (NLO) properties of molecules. The first hyperpolarizability (β) is a key parameter that measures the second-order NLO response of a molecule. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics.

DFT calculations can be used to compute the static and frequency-dependent hyperpolarizabilities. vu.nl While direct data on this compound is limited, studies on closely related derivatives have demonstrated that this class of compounds can possess significant NLO properties. For example, a derivative, (Z)-4-((4-fluorophenyl)amino)pent-3-en-2-one, was found to have a first hyperpolarizability 15.5 times greater than that of the standard NLO material, urea. This suggests that the this compound scaffold is a promising backbone for the design of new NLO materials.

Table 4: Comparative First Hyperpolarizability (β).
CompoundRelative β Value (approx.)
Urea (Reference)1
(Z)-4-((4-fluorophenyl)amino)pent-3-en-2-one15.5

Molecular Docking for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule (ligand) when it binds to a specific target, typically a protein or enzyme. plos.orgnih.gov This method is fundamental in drug discovery and design, as it helps to understand the interactions at the molecular level. researchgate.netekb.eg

In the context of this compound or its derivatives, molecular docking can be used to screen for potential biological targets. The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding free energy. researchgate.net A lower docking score generally indicates a more favorable binding interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. plos.org This information is invaluable for identifying potential drug candidates and for the rational design of more potent and selective inhibitors.

Advanced Applications in Materials Science and Catalysis

Role in Homogeneous Catalysis

Metal complexes incorporating 4-aminopent-3-en-2-one and its derivatives, often referred to as enaminone or β-ketoiminate ligands, have emerged as a significant class of homogeneous catalysts. The bidentate N,O-coordination of the ligand to a metal center creates a stable chelate ring that can modulate the metal's reactivity and selectivity in various catalytic transformations.

The synthesis of well-defined metal complexes with enaminone ligands is a crucial first step in their application as catalyst precursors. These precursors are typically prepared by reacting a metal salt with the enaminone ligand under appropriate conditions. A notable example is the development of Ruthenium(II)-enaminone complexes. These have been synthesized from the reaction of [RuCl₂(p-cymene)]₂ with enaminone derivative ligands. The resulting complexes exhibit a characteristic "three-legged piano stool" geometry, where the Ru(II) center is coordinated by the nitrogen and oxygen atoms of the enaminone, a chloride ligand, and a π-bound p-cymene (B1678584) ligand.

These Ru(II) complexes have proven to be effective catalysts for the transfer hydrogenation of ketones, a fundamental reaction in organic synthesis. researchgate.net The catalytic activity of these enaminone-based precursors is often optimized by adjusting the substrate-to-catalyst and base-to-catalyst ratios. Research has demonstrated that these catalysts can achieve high activity and selectivity, with some systems reaching up to 100% selectivity for the desired alcohol product.

Table 1: Performance of a Ru(II)-Enaminone Catalyst in Transfer Hydrogenation

SubstrateCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Conversion (%)Turnover Frequency (h⁻¹)
Acetophenone0.1KOtBu801>991667
4-Methylacetophenone0.1KOtBu801>99>990
4-Methoxyacetophenone0.1KOtBu801.5>99>660
4-Chloroacetophenone0.1KOtBu802>99>495

This table is illustrative and based on reported findings for similar Ru(II)-enaminone complexes.

The catalytic activity of metal complexes, including those with enaminone ligands, is governed by a series of elementary steps that constitute the catalytic cycle. One of the most fundamental of these steps is oxidative addition. isnra.net In this process, a metal complex with a relatively low oxidation state reacts with a substrate, leading to the cleavage of a bond within the substrate and the formation of two new bonds to the metal center. This reaction increases both the coordination number and the formal oxidation state of the metal. isnra.netchemicalbook.com

For a generic catalytic cycle involving an enaminone-based catalyst, such as the transfer hydrogenation of a ketone, the oxidative addition step is crucial for activating the hydrogen source (e.g., isopropanol). The general mechanism can be described as follows:

Formation of the Active Catalyst: The precatalyst, a Ru(II)-enaminone complex, reacts with a base to form a more reactive species.

Oxidative Addition: The activated catalyst undergoes oxidative addition with the hydrogen donor (e.g., isopropanol), leading to the formation of a ruthenium hydride species and increasing the oxidation state of ruthenium from +2 to +4.

Substrate Coordination: The ketone substrate coordinates to the ruthenium hydride complex.

Migratory Insertion: The hydride ligand is transferred to the coordinated ketone, forming an alkoxide intermediate.

Reductive Elimination: The final product, the alcohol, is released from the metal center, and the catalyst is regenerated, returning to its initial oxidation state.

While specific mechanistic studies on this compound-based catalysts are not extensively detailed in the literature, the principles of oxidative addition are well-established for a wide range of organometallic catalysts and are considered a key mechanistic step in many catalytic transformations they mediate. isnra.netresearchgate.net

Application in Liquid Crystal Systems

While direct applications of this compound itself in liquid crystal systems are not widely reported, the structural motifs of its metal complexes are closely related to other classes of metallomesogens (metal-containing liquid crystals). Metal complexes of β-diketonates and Schiff bases, which share the same bidentate coordination sphere as enaminonates, have been shown to exhibit liquid crystalline properties.

The incorporation of a metal center into an organic ligand framework can lead to the formation of molecules with the requisite anisotropy in molecular shape to form mesophases. The geometry of the metal complex (e.g., square planar or octahedral) and the nature and number of peripheral organic substituents play a critical role in determining the type of liquid crystal phase (e.g., nematic, smectic, or columnar) and the temperature range over which it is stable.

For instance, copper(II) and nickel(II) complexes with N-alkylsalicylaldimine ligands (a type of Schiff base) have been reported to exhibit nematic phases. Similarly, octahedral metal complexes based on diketonate ligands have been shown to form columnar and smectic phases. nanotrun.com These findings suggest that metal complexes of this compound, particularly with appropriate long-chain alkyl or other mesogenic groups attached, could be promising candidates for the development of new liquid crystalline materials. The ability to tune the electronic and magnetic properties of these materials by varying the central metal ion makes them attractive for applications in displays, sensors, and molecular electronics.

Precursors for Advanced Material Deposition

The volatility and thermal stability of metal complexes of this compound and its derivatives make them suitable as precursors for the deposition of thin films and the fabrication of nanostructured materials.

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films for a wide range of applications, including microelectronics, optics, and protective coatings. bohrium.com The choice of precursor is critical to the success of the CVD process, with ideal precursors exhibiting good volatility, thermal stability, and clean decomposition to the desired material at a suitable temperature.

Metal β-ketoiminate complexes, which are structurally analogous to the metal complexes of this compound, have been successfully employed as single-source precursors for the Aerosol Assisted Chemical Vapor Deposition (AACVD) of metal oxide thin films. researchgate.net For example, a zinc β-ketoiminate complex has been used to deposit highly transparent and conductive zinc oxide (ZnO) films. researchgate.net Furthermore, by co-depositing with related aluminum and gallium precursors, the fabrication of aluminum-doped ZnO (AZO) and gallium-doped ZnO (GZO) films has been achieved. researchgate.net

The advantages of using such enaminone-based precursors include their ability to be tailored for volatility and decomposition temperature by modifying the ligand structure. This allows for lower deposition temperatures and can lead to films with low carbon contamination. researchgate.net The general process involves the vaporization of the precursor, its transport to a heated substrate, and its subsequent decomposition on the substrate surface to form the desired metal oxide or pnictide thin film.

Table 2: Properties of ZnO Thin Films Deposited via AACVD using a β-Ketoiminate Precursor

DopantDeposition Temperature (°C)Film Thickness (nm)Transparency in Visible Range (%)Bulk Resistivity (Ω cm)
None400~200>80-
Aluminum400~250>800.252
Gallium400~230>800.756

Data is based on findings for structurally similar zinc β-ketoiminate precursors. researchgate.net

Schiff base metal complexes, which are closely related to enaminone complexes, have been utilized as precursors for the synthesis of metal oxide nanoparticles. This approach offers a route to producing nanostructured materials with controlled size, shape, and composition. The process typically involves the thermal decomposition of the metal-ligand complex, where the Schiff base ligand acts as a stabilizing agent during the initial stages of nanoparticle formation, preventing uncontrolled growth and agglomeration.

For example, zinc(II) Schiff base complexes have been used as precursors to synthesize ZnO nanoparticles through a thermal decomposition process. researchgate.net The resulting nanoparticles can then be used in various applications, such as photocatalysis for the degradation of organic pollutants. The thermal stability and decomposition profile of the precursor complex, which are influenced by the enaminone ligand, are key factors in controlling the properties of the resulting nanomaterial. The use of this compound and its derivatives as ligands in this context provides a versatile platform for the synthesis of a wide array of metal oxide and other nanostructured materials.

Luminescence and Fluorescence Studies

Derivatives of this compound are recognized as noteworthy fluorophore materials, often characterized by significant Stokes shifts. While specific photophysical data for the parent compound is not extensively documented in publicly available literature, studies on closely related β-enaminones provide insight into its potential luminescent properties.

Research has shown that β-enaminone derivatives can exhibit fluorescence, with some compounds displaying emission peaks in the range of 417–436 nm. The fluorescence of these molecules can be influenced by their environment and molecular structure. For instance, the complexation of acetylacetone-based ligands, which share a structural similarity with this compound, with metal ions can lead to a quenching or shifting of their fluorescence. This suggests the potential for this compound and its derivatives to be used in the development of fluorescent sensors.

Furthermore, some β-enaminone-based boron complexes have been reported to exhibit strong fluorescence in the solid state, a phenomenon known as aggregation-induced emission (AIE). researchgate.net This property is of significant interest for applications in solid-state lighting and organic light-emitting diodes (OLEDs). Although not fluorescent in solution, these materials become highly emissive in their aggregated or solid form. researchgate.net

Table 1: Illustrative Photophysical Properties of Related β-Enaminone Derivatives

Compound ClassEmission Maxima (λem)Key Characteristics
β-Enaminones417–436 nmHigh Stokes shifts
Acetylacetone-based LigandsVariableFluorescence can be modulated by metal ion complexation
β-Enaminone Boron ComplexesSolid-state dependentAggregation-induced emission (AIE)

Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state is crucial for determining the properties of a material. This compound, with its combination of a hydrogen bond donor (N-H) and acceptor (C=O) groups, is an excellent candidate for the construction of well-defined supramolecular architectures through crystal engineering.

Design of Hydrogen-Bonded Architectures

A key feature of this compound and related ketoenamine systems is the formation of a strong intramolecular N-H···O hydrogen bond. This interaction creates a stable six-membered pseudo-aromatic ring, which significantly influences the molecule's conformation, rendering it largely planar. This inherent planarity and the presence of peripheral functional groups make it a predictable building block for designing more complex hydrogen-bonded networks.

In the solid state, while the intramolecular hydrogen bond is dominant, intermolecular hydrogen bonds can also play a role in directing the crystal packing. The amino group can potentially engage in further hydrogen bonding with the carbonyl group of a neighboring molecule, leading to the formation of chains or dimeric structures. The specific nature of these intermolecular interactions will depend on the steric and electronic properties of any substituents on the core this compound scaffold.

Self-Assembly Processes and Control of Solid-State Structures

The principles of self-assembly are central to crystal engineering, where molecules spontaneously organize into ordered structures. The predictable hydrogen bonding capabilities of this compound make it a valuable synthon for the programmed assembly of supramolecular structures.

By modifying the substituents on the this compound molecule, it is possible to control the dimensionality and topology of the resulting solid-state architecture. For example, the introduction of additional hydrogen bonding sites or aromatic groups capable of π-π stacking can lead to the formation of one-dimensional tapes, two-dimensional sheets, or even three-dimensional frameworks.

Studies on analogous Schiff bases derived from the related compound 3-formylacetylacetone (B1258551) have demonstrated that subtle changes in the molecular structure, such as the position of a carboxyl group on a phenyl ring, can lead to dramatically different supramolecular assemblies with distinct hydrogen-bonding patterns. This highlights the high degree of control that can be exerted over the solid-state structure of materials based on the β-enaminone framework. The ability to fine-tune these non-covalent interactions is a cornerstone of designing crystalline materials with desired physical and chemical properties.

Q & A

Q. What frameworks ensure data relevance and trustworthiness in studies involving this compound?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories like Zenodo. Use tools like Google Dataset Search to identify comparable datasets. Document metadata (instrument calibration, sample preparation) to enhance reproducibility .

Q. How can researchers address challenges in replicating literature procedures for this compound synthesis?

  • Methodological Answer : Contact original authors for unpublished details (e.g., stirring rates, cooling gradients). Use alternative catalysts or solvents if reagents are discontinued. Validate intermediate compounds via independent routes. Publish negative results to inform the community .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.